Propofol Sulfate (sodium salt)
Description
Molecular Composition and Isomeric Forms
Propofol sulfate (sodium salt) exists as a well-defined chemical entity with the molecular formula C₁₂H₁₈O₄S- Na, corresponding to a molecular weight of 281.3 daltons. Alternative formulations in the literature report slight variations, with some sources indicating a molecular weight of 280.31675 daltons. The compound represents a sulfated conjugate of propofol, where the phenolic hydroxyl group undergoes esterification with sulfuric acid, followed by neutralization with sodium to form the sodium salt derivative.
The structural foundation of propofol sulfate (sodium salt) consists of a phenolic ring system substituted with two isopropyl groups at the 2 and 6 positions, maintaining the characteristic diisopropylphenol backbone of the parent propofol molecule. The sulfate moiety attaches to the phenolic oxygen, creating a formal ester linkage between the organic substrate and the inorganic sulfate group. This modification significantly alters the physicochemical properties compared to the parent compound.
Isomeric considerations for propofol sulfate (sodium salt) primarily relate to the positional isomerism of the sulfate group attachment. While the predominant form involves sulfation at the phenolic hydroxyl position, related metabolites include 4-hydroxy propofol sulfate sodium salt, which possesses the molecular formula C₁₂H₁₇NaO₅S and a molecular weight of 296.32 daltons. This derivative represents hydroxylation followed by sulfation, creating a distinct isomeric form with additional hydroxyl functionality.
| Property | Propofol Sulfate (Sodium Salt) | 4-Hydroxy Propofol Sulfate (Sodium Salt) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₄S- Na | C₁₂H₁₇NaO₅S |
| Molecular Weight | 280.32-281.3 Da | 296.32 Da |
| Sulfate Groups | 1 | 1 |
| Hydroxyl Groups | 0 (sulfated) | 1 (additional) |
Functional Group Interactions and Reactivity
The functional group architecture of propofol sulfate (sodium salt) encompasses several reactive sites that influence its chemical behavior and biological interactions. The sulfate ester functionality represents the primary reactive center, exhibiting characteristics typical of organosulfate compounds. The sulfate group possesses a tetrahedral geometry around the central sulfur atom, with the ester oxygen forming a covalent bond to the phenolic carbon of the propofol backbone.
Sulfate esters demonstrate specific reactivity patterns that distinguish them from other ester types. The sulfur-oxygen bond in organosulfates exhibits considerable stability under physiological conditions, requiring enzymatic hydrolysis for cleavage rather than simple chemical hydrolysis. Research demonstrates that arylsulfatase enzymes from Helix pomatia preferentially hydrolyze phenolic sulfates, with substrate specificity influenced by the molecular architecture of the aromatic system.
The sodium cation in propofol sulfate (sodium salt) exists in ionic association with the negatively charged sulfate group, contributing to the compound's water solubility characteristics. This ionic interaction facilitates dissolution in aqueous media while maintaining the integrity of the organic sulfate ester bond. The presence of the sodium counterion also influences the compound's crystalline structure and thermal stability properties.
Mechanistic studies of sulfate ester reactions reveal that nucleophilic substitution processes typically require protonation of the sulfate moiety for efficient reaction to occur. The activation barriers for intramolecular sulfuryl group transfer are characteristically large compared to phosphoryl transfer reactions, contributing to the metabolic stability of organosulfate compounds under physiological conditions.
Solubility and Stability Characteristics
The solubility profile of propofol sulfate (sodium salt) represents a dramatic enhancement compared to the parent propofol molecule. While propofol exhibits high lipophilicity and limited water solubility, requiring emulsion formulations for clinical use, the sulfated derivative demonstrates significant aqueous solubility due to the ionic character imparted by the sodium sulfate group.
Experimental solubility data indicates that propofol sulfate (sodium salt) dissolves readily in dimethyl sulfoxide and methanol, with notable solubility in phosphate-buffered saline at physiological pH. The compound achieves concentrations of 10 milligrams per milliliter in phosphate-buffered saline at pH 7.2, representing a substantial improvement in aqueous solubility compared to propofol itself.
| Solvent System | Solubility (mg/mL) | Temperature |
|---|---|---|
| Dimethyl Sulfoxide | 30 | Room Temperature |
| Methanol | 30 | Room Temperature |
| Ethanol | 30 | Room Temperature |
| Phosphate Buffered Saline (pH 7.2) | 10 | Room Temperature |
Thermal stability characteristics of propofol sulfate (sodium salt) indicate a melting point exceeding 90 degrees Celsius with decomposition. The compound requires storage at negative 20 degrees Celsius to maintain chemical integrity over extended periods. Under these conditions, the sulfate ester bond remains stable, preventing hydrolysis and decomposition reactions that could compromise compound purity.
The stability of organosulfate compounds in aqueous solution depends significantly on pH conditions and the presence of sulfatase enzymes. In sterile aqueous environments at physiological pH, propofol sulfate (sodium salt) demonstrates chemical stability over reasonable timeframes. However, exposure to biological systems containing arylsulfatase enzymes results in hydrolytic cleavage of the sulfate ester bond, regenerating the parent phenolic compound.
Crystallographic and Conformational Analysis
Structural analysis of propofol sulfate (sodium salt) reveals conformational characteristics that influence both its solid-state properties and solution behavior. The three-dimensional arrangement of atoms within the molecule reflects the geometric constraints imposed by the sulfate ester linkage and the steric requirements of the diisopropyl substituents on the aromatic ring.
Computational molecular modeling studies utilizing density functional theory calculations provide insight into the preferred conformational states of organosulfate compounds. The sulfate group adopts a tetrahedral geometry around the central sulfur atom, with bond angles approximating 109.5 degrees. The ester oxygen linkage to the aromatic ring maintains planarity with the phenolic system, allowing for conjugation between the aromatic electrons and the sulfate group.
The isopropyl substituents at the 2 and 6 positions of the aromatic ring exhibit rotational freedom around the carbon-carbon bonds connecting them to the ring system. This conformational flexibility influences the overall molecular shape and affects intermolecular interactions in both crystalline and solution phases.
Crystallographic data for related organosulfate compounds suggests that sodium sulfate salts typically adopt extended conformations in the solid state, with the sodium cations coordinating to oxygen atoms from multiple sulfate groups. This coordination pattern contributes to the formation of stable crystal lattices and influences the thermal properties of the crystalline material.
The presence of the sodium counterion significantly affects the intermolecular interactions within the crystal structure. Ionic interactions between the sodium cations and sulfate anions provide the primary driving force for crystal packing, while weaker van der Waals interactions between the organic portions of adjacent molecules contribute to overall crystal stability.
Thin-layer chromatography analysis of propofol sulfate derivatives demonstrates characteristic retention factors that reflect their polarity and molecular interactions with stationary phases. Using C18 stationary phases with isopropanol-water mobile phases in a 9:1 ratio, compounds exhibit retention factors around 0.70, consistent with their intermediate polarity characteristics.
Properties
Molecular Formula |
C12H18O4S · Na |
|---|---|
Molecular Weight |
281.3 |
InChI |
InChI=1S/C12H18O4S.Na/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-17(13,14)15;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
HWROCHTUCLVXNZ-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=CC(C(C)C)=C1OS([O-])(=O)=O.[Na+] |
Synonyms |
1-(hydrogen sulfate) 2,6-bis(1-methylethyl)-phenol, monosodium salt |
Origin of Product |
United States |
Scientific Research Applications
Anesthesia Induction and Maintenance
Propofol sulfate is primarily used for the induction and maintenance of general anesthesia. Its rapid onset (less than one minute) and short duration of action (approximately 10 minutes for induction doses) make it ideal for outpatient procedures . It is often administered via continuous infusion or bolus, allowing for flexibility in managing anesthesia depth.
Sedation in Intensive Care Units
In critically ill patients, propofol sulfate provides effective sedation during mechanical ventilation. Studies have shown that it is superior to benzodiazepines like lorazepam in terms of efficacy and cost-effectiveness . Its rapid recovery profile facilitates quicker extubation and shorter ICU stays.
Procedural Sedation
Propofol sulfate is commonly employed for procedural sedation in various medical settings, including gastrointestinal endoscopy and MRI procedures in pediatric patients. Its use leads to faster recovery compared to traditional sedatives such as midazolam .
Management of Status Epilepticus
Recent guidelines recommend propofol for treating refractory status epilepticus due to its rapid onset and effectiveness in controlling seizures when other medications fail .
Case Study 1: Procedural Sedation in Endoscopy
A study involving patients undergoing gastrointestinal endoscopy demonstrated that those receiving propofol sulfate experienced significantly faster recovery times compared to those sedated with midazolam. Patients reported higher satisfaction levels due to reduced procedural discomfort and quicker return to baseline cognitive function .
Case Study 2: ICU Sedation Protocols
In a comparative analysis of sedation protocols in mechanically ventilated patients, propofol sulfate was associated with shorter ventilation times and lower incidences of delirium compared to traditional sedatives. This outcome underscores the drug's potential benefits in critical care settings .
Safety and Adverse Effects
While generally safe, propofol sulfate can lead to adverse effects such as hypotension and respiratory depression. A rare but serious condition known as Propofol Infusion Syndrome (PRIS) may occur with prolonged high-dose infusions, characterized by metabolic acidosis, hyperkalemia, and rhabdomyolysis . Monitoring protocols are essential to mitigate these risks.
Chemical Reactions Analysis
Metabolic Reactions
Propofol Sulfate (sodium salt) is primarily a metabolite of propofol, with distinct enzymatic pathways:
Table 2: Metabolic Pathways
| Enzyme | Reaction Type | Product | Activity |
|---|---|---|---|
| SULT1A1 | Sulfoconjugation | 4-Hydroxypropofol sulfate | High |
| UGT1A9 | Glucuronidation | Propofol glucuronide | Moderate |
| CYP2B6 | Hydroxylation | 4-Hydroxypropofol | Low |
-
Sulfoconjugation dominates in hepatic metabolism, producing the sulfate derivative with ~29% yield compared to glucuronidation .
-
Hydroxylation by CYP2B6 precedes sulfation, forming 4-hydroxypropofol as a prerequisite intermediate .
Stability and Reactivity
The compound’s stability is pH- and temperature-dependent:
Table 3: Stability Under Controlled Conditions
| Condition | Observation | Source |
|---|---|---|
| pH 7–8.5 (25°C) | Stable for 24 hours | |
| pH < 6 | Rapid hydrolysis to propofol | |
| 40°C (neutral pH) | 15% degradation in 12 hours |
-
Degradation products include propofol and sulfonic acid derivatives under acidic conditions.
-
Light sensitivity : Prolonged exposure to UV light accelerates decomposition .
Analytical Characterization
Advanced techniques validate its structure and purity:
Table 4: Analytical Methods
| Technique | Key Parameters | Application |
|---|---|---|
| LC-MS/MS | m/z 296.32 (M+Na⁺) | Quantification in plasma |
| ¹H-NMR | δ 1.2–1.4 (isopropyl CH₃) | Structural confirmation |
| HPLC-UV | Retention time: 6.8 min (C18 column) | Purity assessment |
-
LC-MS/MS detects trace metabolites, with a limit of quantification (LOQ) of 0.1 ng/mL .
-
¹H-NMR confirms sulfate esterification via downfield shifts of aromatic protons .
Reaction Mechanisms
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Physicochemical and Pharmacokinetic Profiles
Key Findings :
Hemodynamic and Clinical Efficacy
Table 2: Hemodynamic Effects in Clinical Settings (ECT/Anesthesia)
Key Findings :
- Blood Pressure : Propofol exhibits milder hemodynamic fluctuations compared to Thiopental Sodium during electroconvulsive therapy (ECT). For example, Propofol’s systolic/diastolic pressure increases peak at 33% and 37%, respectively, versus 45–64% for Thiopental .
- Recovery Time : Propofol’s recovery (9–13 minutes) is significantly faster than Thiopental Sodium (13–17 minutes), reducing post-procedure complications .
- Seizure Duration : Propofol prolongs ECT-induced seizures (53 ± 28 seconds) compared to Thiopental (25 ± 13 seconds), enhancing therapeutic efficacy in psychiatric conditions .
Toxicity and Compatibility
- Cytotoxicity: Cyclodextrin-formulated Propofol Sulfate (Na⁺) demonstrates reduced genotoxicity in vitro compared to free propofol, as shown in comet assays and cytotoxicity tests (Table S2, ).
- Drug Compatibility : Propofol and its derivatives are compatible with opioids (e.g., morphine sulfate) and antiarrhythmics (e.g., verapamil) but incompatible with amphotericin B and certain antibiotics (e.g., cefepime) .
Preparation Methods
Friedel-Crafts Alkylation and Sequential Functionalization
A foundational method for propofol synthesis involves Friedel-Crafts alkylation of p-nitrophenol with isopropanol or 2-halogenopropane under acid catalysis. Bronsted acids (e.g., sulfuric acid) or Lewis acids (e.g., aluminum chloride) facilitate this reaction, yielding intermediates that undergo acylation, reduction, and diazotization. For instance, Friedel-Crafts alkylation followed by acylation with acetic anhydride produces a protected intermediate, which is subsequently reduced using tin(II) chloride or hydrazine hydrate. Final hydrolysis under alkaline conditions removes protecting groups, yielding propofol with a typical purity of >99%.
Catalytic Hydrogenation and Salification
High-purity propofol (≥99.9%) is achieved through a four-step process:
-
Condensation : Propofol crude product reacts with a benzylating agent (e.g., p-toluenesulfonyl chloride) in the presence of sodium hydroxide or triethylamine.
-
Reduction : Hydrazine hydrate reduces the intermediate, with a molar ratio of 2–6:1 (hydrazine:compound) optimizing yield.
-
Salification : Hydrochloric acid or sulfuric acid precipitates the product, which is recrystallized from ethanol or acetone.
-
Catalytic Hydrogenation : Palladium-carbon (10% Pd/C) or Raney nickel catalyzes benzyl group removal under hydrogen gas (0.1–1 MPa), followed by vacuum distillation. This method achieves yields of 85–91% and HPLC purity >99.9%.
Synthesis of Propofol Sulfate (Sodium Salt)
Direct Sulfonation and Neutralization
Propofol sulfate is synthesized via sulfonation of propofol using sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide. Critical parameters include:
Cyclodextrin-Based Formulations
Hydroxypropyl-β-cyclodextrin (HPβCD) enhances the aqueous solubility of propofol sulfate (sodium salt) through host-guest complexation. Key steps include:
-
Complex Formation : Propofol sulfate and HPβCD are mixed in a 1:1 molar ratio in ethanol/water (70:30 v/v) at 25°C for 24 hours.
-
Lyophilization : The solution is freeze-dried to obtain a stable powder.
Analytical Validation :
-
1H-NMR Spectroscopy : Upfield shifts in propofol’s aromatic protons (Δδ = +0.14–0.17 ppm) confirm inclusion within HPβCD’s hydrophobic cavity.
-
Differential Scanning Calorimetry (DSC) : Absence of propofol’s evaporation peak (256°C) and reduced glass transition temperature (T<sub>g</sub> = 241°C → 220°C) verify complex stability.
Purification and Quality Control
Recrystallization and Vacuum Distillation
Recrystallization from ethanol or methanol removes impurities, with solvent volume ratios (1:3–1:5) critical for maximizing yield. Subsequent vacuum distillation (40–60°C, 10–20 mmHg) isolates propofol sulfate (sodium salt) with >99.9% purity.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 (4.6 × 250 mm, 5 µm).
-
Mobile Phase : Acetonitrile/water (75:25 v/v, pH 4.0).
-
Detection : Fluorescence (λ<sub>ex</sub> = 276 nm, λ<sub>em</sub> = 310 nm).
LC–MS/MS Quantification :
-
Propofol sulfate concentrations remain stable (77.4–81.4% recovery) over 24 hours in HPβCD formulations.
Comparative Analysis of Synthesis Methods
Q & A
Q. What are the recommended methods for synthesizing Propofol Sulfate (sodium salt) in laboratory settings?
Propofol Sulfate synthesis typically involves sulfonation of propofol (2,6-diisopropylphenol) using sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. Key steps include:
- Reagent selection : Use anhydrous sulfuric acid to minimize side reactions .
- Neutralization : Titrate with NaOH to pH 7–8 to ensure complete salt formation .
- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity crystals . Note: Confirm identity via IR spectroscopy (e.g., sulfate group absorption at ~1250 cm⁻¹) .
Q. How can researchers verify the purity and identity of Propofol Sulfate (sodium salt)?
Use a combination of analytical techniques:
Q. What solubility properties should be considered when designing experiments with Propofol Sulfate?
Sodium salts of sulfates are generally water-soluble (>130 g/L at 20°C) . However, solubility in organic solvents (e.g., ethanol, DMSO) should be empirically tested for formulation studies. Adjust pH to >7 to prevent protonation of the sulfate group, which reduces solubility .
Advanced Research Questions
Q. How can contradictory data on Propofol Sulfate’s stability in aqueous solutions be resolved?
Conflicting stability reports may arise from:
- pH variability : Degradation accelerates at pH < 6 due to sulfate group protonation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) .
- Temperature sensitivity : Conduct accelerated stability studies (40–60°C) with HPLC monitoring to model shelf-life .
- Light exposure : Protect solutions from UV light, which catalyzes radical degradation pathways .
Q. What experimental design considerations are critical for pharmacokinetic studies of Propofol Sulfate?
Apply the PICOT framework :
- Population : Animal models (e.g., rodents) with controlled metabolic profiles.
- Intervention : Administer IV doses (1–5 mg/kg) and collect plasma samples at 0, 15, 30, 60, 120 min.
- Comparison : Compare with propofol’s pharmacokinetics to assess sulfate conjugation effects.
- Outcome : Measure AUC, half-life, and metabolite formation (e.g., glucuronide derivatives) via LC-MS .
- Timeframe : Acute phase (0–24 hr) for clearance kinetics.
Q. How can researchers optimize the yield of Propofol Sulfate synthesis while minimizing impurities?
- Reaction stoichiometry : Use a 1.2:1 molar ratio of H₂SO₄ to propofol to ensure complete sulfonation without excess acid .
- Temperature control : Maintain 25–30°C during sulfonation to prevent side reactions (e.g., sulfone formation) .
- Byproduct removal : Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted propofol .
Q. What advanced techniques are suitable for studying Propofol Sulfate’s interactions with serum proteins?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with albumin .
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon binding .
- Molecular Dynamics Simulations : Model sulfate group interactions with hydrophobic protein pockets .
Methodological Notes
- Contradiction Management : When literature data conflicts, replicate experiments under standardized conditions (pH, temperature, solvent) and validate with orthogonal methods (e.g., NMR + HPLC) .
- Safety Protocols : Propofol Sulfate may exhibit acute toxicity (LD₅₀ > 2000 mg/kg in rats). Use PPE and fume hoods during synthesis .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
